5-Methyl-4-octadecanoyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one is a novel ligand synthesized by the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . This compound is characterized by its unique structure, which includes a pyrazolone ring and a long aliphatic chain. It has been studied for its potential biological activities, particularly its inhibitory effects on benign prostatic hyperplasia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one involves the reaction between 3-methyl-1-phenylpyrazol-5-one and octadecanoyl . The reaction is typically carried out under classical conditions, which involve prolonged heating and the use of solvents. The compound can also be synthesized using microwave irradiation, which reduces the reaction time and avoids the use of solvents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the functional groups present in the compound, such as the hydroxyl group and the pyrazolone ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism by which 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to reduce prostate-specific antigen (PSA) levels, likely by decreasing the proliferation of prostatic cells . This reduction in PSA concentration may be due to the compound’s ability to arrest the growth of prostatic cells, leading to decreased secretion of prostatic acid phosphatase .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)octadecan-1-one is unique due to its long aliphatic chain, which imparts distinct hydrophobic properties . This structural feature differentiates it from other pyrazolone derivatives and contributes to its specific biological activities.
Properties
CAS No. |
92593-06-1 |
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Molecular Formula |
C28H44N2O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
5-methyl-4-octadecanoyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C28H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(31)27-24(2)29-30(28(27)32)25-21-18-17-19-22-25/h17-19,21-22,29H,3-16,20,23H2,1-2H3 |
InChI Key |
KDIWXNYJRWFWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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